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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working to enhance

the oral bioavailability of B--Raf inhibitors.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the bioavailability of B-Raf inhibitors?

The oral bioavailability of many small molecule kinase inhibitors, including B-Raf inhibitors, is

often limited by a combination of factors:

Poor Aqueous Solubility: Many B-Raf inhibitors are highly lipophilic and poorly soluble in

water (Biopharmaceutics Classification System Class II or IV).[1][2] This low solubility can

limit the dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step

for absorption.[3]

Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the

liver via the portal vein before reaching systemic circulation.[4] B-Raf inhibitors are often

substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and

liver, leading to significant pre-systemic metabolism and reduced bioavailability.[5][6]

Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter highly expressed in the

apical membrane of intestinal enterocytes.[7] It actively pumps absorbed drug molecules
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back into the GI lumen, thereby reducing net absorption.[8] Several B-Raf inhibitors are

known substrates of P-gp.[9]

Physicochemical Properties: High molecular weight and other structural properties can also

contribute to poor membrane permeability.[10]

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly

soluble B-Raf inhibitors like Vemurafenib or Dabrafenib?

Several formulation strategies are employed to overcome the solubility limitations of B-Raf

inhibitors:

Amorphous Solid Dispersions (ASDs): This is a highly effective and common approach. By

dispersing the crystalline drug in a polymeric carrier (like HPMCAS or PVP), an amorphous,

higher-energy state is created.[11] This can significantly increase the drug's apparent

solubility and dissolution rate, leading to supersaturated concentrations in the GI tract.[11]

For example, the commercial formulation of vemurafenib was changed from a crystalline

form to a microprecipitated bulk powder (an ASD), which resulted in a four- to fivefold

increase in human bioavailability.[11][12]

Lipid-Based Formulations: For highly lipophilic drugs, lipid-based formulations such as Self-

Emulsifying Drug Delivery Systems (SEDDS) can be effective. These formulations consist of

oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation

in the GI fluids. This keeps the drug in a solubilized state, facilitating absorption.[13]

Particle Size Reduction (Micronization/Nanomilling): Reducing the particle size of the drug

increases the surface area available for dissolution, which can enhance the dissolution rate

according to the Noyes-Whitney equation.

Q3: How can co-administration of other agents improve B-Raf inhibitor bioavailability?

Co-administration of specific agents can inhibit metabolic enzymes or efflux transporters:

CYP3A4 Inhibitors: Since many B-Raf inhibitors are metabolized by CYP3A4, co-

administration with a potent CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) can decrease

first-pass metabolism and significantly increase plasma concentrations.[5][6] However, this

can also lead to toxicity and requires careful dose adjustment.
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P-glycoprotein (P-gp) Inhibitors: Co-dosing with a P-gp inhibitor (e.g., verapamil, elacridar)

can block the efflux of the B-Raf inhibitor back into the gut lumen, thereby increasing its net

absorption and bioavailability.[8][14]

B-Raf Signaling and Bioavailability Challenges

BRAF Inhibitor
Target of

Click to download full resolution via product page

Troubleshooting Guides
Q1: My B-Raf inhibitor shows poor oral absorption in preclinical animal models. What are the

potential causes and how can I troubleshoot this?

A1: Poor oral absorption is a multi-faceted problem. A systematic approach is necessary to

identify the root cause.

Workflow for Troubleshooting Poor Oral Bioavailability
// Nodes Start [label="Poor in vivo Oral\nAbsorption Observed", shape=Mdiamond,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Assess Physicochemical

Properties\n(Solubility, LogP)", fillcolor="#FBBC05", fontcolor="#202124"]; Permeability

[label="Evaluate Permeability\n(e.g., Caco-2 Assay)", fillcolor="#FBBC05",

fontcolor="#202124"]; Metabolism [label="Assess Metabolic Stability\n(Microsomes,

Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; PoorSol [label="Is Solubility < 10

µg/mL?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PoorPerm

[label="Is Permeability Low?\n(Papp < 2x10⁻⁶ cm/s)\n Is Efflux Ratio > 2?", shape=diamond,

style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PoorMet [label="Is Intrinsic Clearance

High?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Strat

[label="Action: Implement Formulation Strategy\n(Amorphous Solid Dispersion, Lipid

Formulation)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Perm_Strat

[label="Action: Chemical Modification\n(Reduce P-gp liability)\nor Co-dose with P-gp Inhibitor",

shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Met_Strat [label="Action: Chemical

Modification\n(Block metabolic soft spots)\nor Co-dose with CYP Inhibitor", shape=box,
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fillcolor="#34A853", fontcolor="#FFFFFF"]; ReTest [label="Re-evaluate in vivo PK",

shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Solubility; Solubility -> PoorSol; PoorSol -> Sol_Strat [label="Yes"]; PoorSol ->

Permeability [label="No"]; Permeability -> PoorPerm; PoorPerm -> Perm_Strat [label="Yes"];

PoorPerm -> Metabolism [label="No"]; Metabolism -> PoorMet; PoorMet -> Met_Strat

[label="Yes"]; PoorMet -> ReTest [label="No\n(Other issues?)"]; Sol_Strat -> ReTest;

Perm_Strat -> ReTest; Met_Strat -> ReTest; } .dot Caption: A systematic workflow for

diagnosing and addressing poor oral absorption.

Q2: I am observing high variability in plasma concentrations of my B-Raf inhibitor in vivo. What

could be the reasons?

A2: High inter-subject variability is a common issue for poorly soluble drugs and can be caused

by:

Food Effects: The presence or absence of food can drastically alter the GI environment (pH,

bile salts), affecting the dissolution and absorption of the inhibitor. Administration of

Encorafenib with a high-fat meal, for instance, decreased its Cmax by 36% while the AUC

was unchanged.[15][16]

pH-Dependent Solubility: If the inhibitor is a weak base, its solubility may be much higher in

the acidic environment of the stomach and decrease significantly in the more neutral pH of

the small intestine.[17] Co-administration with pH-altering agents like proton-pump inhibitors

(PPIs) can affect absorption.[1]

Genetic Polymorphisms: Variations in the expression and activity of metabolic enzymes (like

CYP3A4) and transporters (like P-gp) among individuals can lead to significant differences in

drug exposure.[4]

Formulation Instability: For amorphous solid dispersions, premature crystallization of the

drug in the GI tract can lead to a loss of the solubility advantage and erratic absorption.[11]

Q3: My formulation improves in vitro dissolution but doesn't translate to better in vivo

bioavailability. Why might this be happening?
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A3: This "in vitro-in vivo correlation" (IVIVC) disconnect is a frequent challenge. Potential

reasons include:

Permeability-Limited Absorption: If the drug has inherently low membrane permeability,

simply increasing its dissolution rate won't lead to better absorption. The bottleneck has

shifted from dissolution to permeation. A Caco-2 assay can help determine if permeability is

the limiting factor.[3]

High First-Pass Metabolism: The formulation may successfully get the drug into solution and

across the gut wall, but if the drug is rapidly metabolized by enzymes in the intestinal wall or

liver, the amount reaching systemic circulation will still be low.[5]

Efflux Transport: The dissolved drug is efficiently absorbed but is then immediately pumped

back into the gut lumen by transporters like P-gp. A bidirectional Caco-2 assay can reveal if

the compound is a substrate for efflux pumps.[14]

GI Instability: The drug may be unstable in the chemical or enzymatic environment of the GI

tract, leading to degradation before it can be absorbed.

Data Presentation: Formulation Impact on
Bioavailability
The following table summarizes pharmacokinetic data for different formulations of Vemurafenib,

illustrating the significant impact of formulation on oral bioavailability.
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Formulation
Type

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

Relative
Bioavailabil
ity Increase

Reference

Crystalline

Vemurafenib
~1,000 4.0

Low

(undisclosed)
1x (Baseline) [11]

Amorphous

Solid

Dispersion

(MBP)

~4,000-5,000 4.0 High ~4-5 fold [11]

KinetiSol®

Amorphous

Dispersion

Not Reported Not Reported
Higher than

MBP

>2 fold vs.

MBP
[18]

MBP: Microprecipitated Bulk Powder

Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Intestinal
Absorption and Efflux
Objective: To assess the intestinal permeability of a B-Raf inhibitor and determine if it is a

substrate for efflux transporters like P-gp.

Methodology:

Cell Culture: Caco-2 cells are seeded on semi-permeable membrane filter supports in

Transwell™ plates and cultured for 18-22 days to allow them to differentiate and form a

polarized, confluent monolayer with tight junctions.[14][19]

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of

robust tight junctions.[20]

Permeability Measurement (A to B):
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The test compound (B-Raf inhibitor) is added to the apical (A) chamber, which represents

the GI lumen.

The plate is incubated at 37°C with gentle shaking.

Samples are taken from the basolateral (B) chamber (representing the blood side) at

various time points (e.g., 30, 60, 90, 120 minutes).[14]

The concentration of the compound in the basolateral samples is quantified using LC-

MS/MS.

Efflux Measurement (B to A):

To assess active efflux, the experiment is repeated in the reverse direction. The compound

is added to the basolateral (B) chamber, and its appearance in the apical (A) chamber is

measured.[14]

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both directions (A→B and

B→A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug

appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the

initial concentration in the donor chamber.

Efflux Ratio (ER): The ratio of Papp (B→A) / Papp (A→B) is calculated. An ER > 2

suggests that the compound is a substrate for active efflux.[14]

Optional: The assay can be repeated in the presence of a known P-gp inhibitor (e.g.,

verapamil) to confirm P-gp-mediated efflux. A significant reduction in the ER in the

presence of the inhibitor confirms this mechanism.[14]

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral

bioavailability) of a B-Raf inhibitor following oral administration.

Methodology:
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Animal Model: Male Sprague-Dawley or Wistar rats (typically 200-250g) are used. Animals

are fasted overnight before dosing but have free access to water.[21]

Dosing Groups:

Group 1 (Oral): A minimum of 3-5 rats receive the B-Raf inhibitor formulation via oral

gavage at a specific dose (e.g., 10 mg/kg). The formulation vehicle should be well-defined

(e.g., 0.5% HPMC / 0.1% Tween 80 in water).

Group 2 (Intravenous): A separate group of rats receives the inhibitor intravenously (e.g.,

via the tail vein) at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.

The IV formulation typically uses a solubilizing agent like DMSO or PEG400.

Blood Sampling:

Following administration, sparse blood samples (approx. 100-200 µL) are collected from

each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours)

into tubes containing an anticoagulant (e.g., K2-EDTA).[21]

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis: The concentration of the B-Raf inhibitor in the plasma samples is

determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA)

software (e.g., Phoenix WinNonlin).

Key parameters are calculated:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last

measurable time point.
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AUC(0-inf): AUC extrapolated to infinity.

Absolute Oral Bioavailability (F%): Calculated using the formula: F% = [AUC(oral) /

Dose(oral)] / [AUC(IV) / Dose(IV)] * 100.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With
the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect
[pharmacologycanada.org]

5. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the
Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. tandfonline.com [tandfonline.com]

7. espace.library.uq.edu.au [espace.library.uq.edu.au]

8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber
[australianprescriber.tg.org.au]

9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain
barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

10. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule
Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC
[pmc.ncbi.nlm.nih.gov]

11. Improved human bioavailability of vemurafenib, a practically insoluble drug, using an
amorphous polymer-stabilized solid dispersion prepared by a solvent-controlled
coprecipitation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32083398/
https://www.benchchem.com/product/b12364345?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.8b00858
https://pubmed.ncbi.nlm.nih.gov/25818541/
https://pubmed.ncbi.nlm.nih.gov/25818541/
https://pubmed.ncbi.nlm.nih.gov/27238480/
https://pubmed.ncbi.nlm.nih.gov/27238480/
https://pharmacologycanada.org/First-pass-effect
https://pharmacologycanada.org/First-pass-effect
https://pubmed.ncbi.nlm.nih.gov/36631685/
https://pubmed.ncbi.nlm.nih.gov/36631685/
https://pubmed.ncbi.nlm.nih.gov/36631685/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2023.2250856
https://espace.library.uq.edu.au/data/UQ_337365/UQ337365_OA.pdf?Expires=1763564567&Key-Pair-Id=APKAJKNBJ4MJBJNC6NLQ&Signature=KGx~khhjbB7e9lTuGcLkXn8zmqgTtFYkug7JmAbJM9a3Rp6rbXvpUUGCrh30rhqXTEk5529ZdJKEMosI9tSdTVgAjjRctZpNkDMaEBqfgNKWmUdjj1Bhx-U~gbAS7B2aWq2bZRHVJjreJyDqCowW9c~vKB79L-rLtn4GsB--iAiPbEk--xPBRn9Drvjucy2sK-BKPlKlqNs1b9NZ~maKV3vmr9OIlnZvvRg0LZ99UWu~QDcz0dMF5JjdRaslagTClaINP-7cM7BGmCr-CB2UO3bu1VfRTmx2sxsqtVG6AOOIhZIQ596cZg3RzyTH~v8vb3QOirb993Y5yuBXQlXrbw__
https://australianprescriber.tg.org.au/articles/p-glycoprotein-and-its-role-in-drug-drug-interactions.html
https://australianprescriber.tg.org.au/articles/p-glycoprotein-and-its-role-in-drug-drug-interactions.html
https://pubmed.ncbi.nlm.nih.gov/12529928/
https://pubmed.ncbi.nlm.nih.gov/12529928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748879/
https://pubmed.ncbi.nlm.nih.gov/23280631/
https://pubmed.ncbi.nlm.nih.gov/23280631/
https://pubmed.ncbi.nlm.nih.gov/23280631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-
Based Formulations. | Semantic Scholar [semanticscholar.org]

14. Caco-2 Permeability | Evotec [evotec.com]

15. go.drugbank.com [go.drugbank.com]

16. Effect of Food and a Proton-Pump Inhibitor on the Absorption of Encorafenib: An In Vivo-
In Vitro- In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable
physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Improved Vemurafenib Dissolution and Pharmacokinetics as an Amorphous Solid
Dispersion Produced by KinetiSol® Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

20. tandfonline.com [tandfonline.com]

21. Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant
Colorectal Cancer | Cancer Research | American Association for Cancer Research
[aacrjournals.org]

22. Absolute Bioavailability of Vemurafenib in Patients With BRAFV600 Mutation-Positive
Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Improving the Bioavailability
of B-Raf Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364345#improving-the-bioavailability-of-b-raf-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3421463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421463/
https://www.semanticscholar.org/paper/Enhancing-the-Oral-Absorption-of-Kinase-Inhibitors-Williams-Ford/31825cce1fadca34e185c8a54116db972ee54d14
https://www.semanticscholar.org/paper/Enhancing-the-Oral-Absorption-of-Kinase-Inhibitors-Williams-Ford/31825cce1fadca34e185c8a54116db972ee54d14
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-permeability-and-transporters/caco-2-permeability
https://go.drugbank.com/drugs/DB11718
https://pubmed.ncbi.nlm.nih.gov/37037186/
https://pubmed.ncbi.nlm.nih.gov/37037186/
https://pubmed.ncbi.nlm.nih.gov/22335519/
https://pubmed.ncbi.nlm.nih.gov/22335519/
https://pubmed.ncbi.nlm.nih.gov/29541940/
https://pubmed.ncbi.nlm.nih.gov/29541940/
https://dda.creative-bioarray.com/caco-2-permeability-assay-protocol.html
https://www.tandfonline.com/doi/full/10.1080/21688370.2021.1890526
https://aacrjournals.org/cancerres/article/72/3/779/578277/Antitumor-Activity-of-BRAF-Inhibitor-Vemurafenib
https://aacrjournals.org/cancerres/article/72/3/779/578277/Antitumor-Activity-of-BRAF-Inhibitor-Vemurafenib
https://aacrjournals.org/cancerres/article/72/3/779/578277/Antitumor-Activity-of-BRAF-Inhibitor-Vemurafenib
https://pubmed.ncbi.nlm.nih.gov/32083398/
https://pubmed.ncbi.nlm.nih.gov/32083398/
https://www.benchchem.com/product/b12364345#improving-the-bioavailability-of-b-raf-inhibitors
https://www.benchchem.com/product/b12364345#improving-the-bioavailability-of-b-raf-inhibitors
https://www.benchchem.com/product/b12364345#improving-the-bioavailability-of-b-raf-inhibitors
https://www.benchchem.com/product/b12364345#improving-the-bioavailability-of-b-raf-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12364345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

